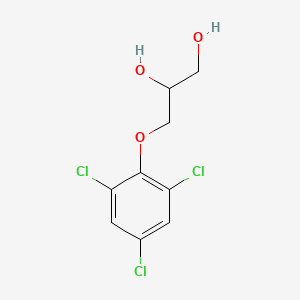

3-(2,4,6-Trichlorophenoxy)propane-1,2-diol

Description

Historical Context and Emergence of 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol in Environmental and Biological Studies

There is a limited amount of specific historical data available for this compound in environmental and biological studies. However, the historical context of related chlorinated phenoxy compounds is significant. The mid-20th century saw the widespread use of chlorophenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.orgnih.gov These compounds were used extensively for weed control in agriculture. wikipedia.org

Concerns over the environmental persistence and potential health effects of these herbicides and their manufacturing byproducts, such as dioxins, led to increased scrutiny and regulation. who.int The study of the environmental fate and toxicology of these related compounds has been a significant area of research. It is within this broader context of investigating chlorinated aromatic compounds that interest in molecules like this compound may have emerged, potentially as a metabolite or degradation product of more complex chlorinated substances.

Significance of Investigating this compound in Contemporary Chemical Science

While specific contemporary research on this compound is not widely published, its significance can be inferred from its chemical structure. The presence of a polychlorinated phenyl ring makes it a compound of interest for toxicological and environmental fate studies. The propane-1,2-diol group can influence its solubility in water and its potential for forming conjugates in biological systems.

The investigation of such molecules contributes to a broader understanding of the structure-activity relationships of halogenated aromatic compounds. Research into its synthesis could also be relevant for developing new chemical entities with potential applications in materials science or as intermediates in organic synthesis.

Overview of Research Trajectories for Phenoxypropanediol Derivatives

Research into phenoxypropanediol derivatives has followed several trajectories. One significant area of study involves their potential biological activities. For instance, some phenoxypropanediol derivatives have been investigated for their pharmacological properties. A notable example is 3-(phenylamino)propane-1,2-diol, which was studied in relation to the Toxic Oil Syndrome, a mass food-borne intoxication that occurred in Spain in 1981. nih.gov

Another research trajectory focuses on the synthesis of novel phenoxypropanediol derivatives and their applications. The synthesis of m-aryloxy phenols, which share the phenoxy core, has been explored for creating compounds with applications as antioxidants, ultraviolet absorbers, and flame retardants. mdpi.com The development of new synthetic methods for these types of molecules is an active area of chemical research.

Furthermore, the environmental impact and metabolism of various substituted phenoxy compounds continue to be a subject of investigation. Understanding how these molecules are transformed in the environment and in biological systems is crucial for assessing their potential risks.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9Cl3O3 |

| Molecular Weight | 271.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5112-23-2 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water (predicted) |

Structure

3D Structure

Properties

CAS No. |

5112-23-2 |

|---|---|

Molecular Formula |

C9H9Cl3O3 |

Molecular Weight |

271.5 g/mol |

IUPAC Name |

3-(2,4,6-trichlorophenoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H9Cl3O3/c10-5-1-7(11)9(8(12)2-5)15-4-6(14)3-13/h1-2,6,13-14H,3-4H2 |

InChI Key |

UEYYGXZIKYKIMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(CO)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,4,6 Trichlorophenoxy Propane 1,2 Diol

Established Chemical Synthesis Routes for 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol

The foundational methods for synthesizing this compound rely on classical organic reactions that are broadly applicable to the formation of ether bonds. These routes are characterized by their reliability and the availability of the necessary starting materials.

Alkylation Reactions in the Formation of Phenoxypropanediol Linkages

The Williamson ether synthesis is a cornerstone of ether formation and represents a primary route to this compound. This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the synthesis can be approached in two ways:

Route A: The reaction of sodium 2,4,6-trichlorophenoxide with a glycerol (B35011) derivative bearing a leaving group, such as 3-chloro-1,2-propanediol (B139630). The phenoxide, being a potent nucleophile, attacks the electrophilic carbon of the chloropropanediol, displacing the chloride ion to form the desired ether. wikipedia.orgbyjus.com

Route B: The reaction of 2,4,6-trichlorophenol (B30397) with glycidol (B123203) (2,3-epoxy-1-propanol). In this variation, the phenol (B47542) is first deprotonated by a base to form the phenoxide, which then acts as a nucleophile in the ring-opening of the epoxide. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring, yielding the primary ether and a secondary alcohol. researchgate.net This method is often preferred due to the high reactivity of the strained epoxide ring. chemistrysteps.com

The reaction conditions for these alkylation reactions are crucial for achieving high yields. The choice of solvent, temperature, and base can significantly influence the reaction rate and the prevalence of side reactions. byjus.com

| Route | Nucleophile | Electrophile | Key Reaction Type |

| A | Sodium 2,4,6-trichlorophenoxide | 3-chloro-1,2-propanediol | S(_N)2 Substitution |

| B | 2,4,6-Trichlorophenoxide | Glycidol | Epoxide Ring-Opening |

Precursor Chemical Optimization in this compound Synthesis

2,4,6-Trichlorophenol Synthesis: This precursor is typically prepared by the direct chlorination of phenol. google.comsciencemadness.org Optimization of this process involves controlling the reaction conditions to favor the formation of the 2,4,6-isomer over other polychlorinated phenols. The use of specific catalysts, such as mercaptoethylamine, can enhance the regioselectivity of the chlorination, leading to higher yields of the desired trichlorophenol. google.com Purification of the crude product is often achieved through crystallization to obtain high-purity 2,4,6-trichlorophenol. google.com

Three-Carbon Synthon Synthesis: The choice of the three-carbon synthon, either 3-chloro-1,2-propanediol or glycidol, also presents opportunities for optimization. 3-chloro-1,2-propanediol can be synthesized from glycerol, a renewable feedstock, through a chlorination reaction. researchgate.net Glycidol is commonly produced by the epoxidation of allyl alcohol. The optimization of these processes focuses on improving yields, reducing byproducts, and utilizing more environmentally benign reagents.

| Precursor | Common Synthetic Route | Optimization Focus |

| 2,4,6-Trichlorophenol | Direct chlorination of phenol | Regioselectivity, catalyst use, purification |

| 3-Chloro-1,2-propanediol | Chlorination of glycerol | Use of renewable feedstock, reaction efficiency |

| Glycidol | Epoxidation of allyl alcohol | Yield improvement, byproduct reduction |

Stereoselective Approaches in Glycol Synthesis for this compound

Since this compound contains a chiral center at the C2 position of the propane-1,2-diol moiety, the synthesis of enantiomerically pure forms is of significant interest, particularly for pharmaceutical applications. Stereoselective synthesis can be achieved through several strategies:

Use of Chiral Precursors: The most direct approach involves the use of enantiomerically pure starting materials. Chiral glycidol, available in both (R) and (S) forms, can be reacted with 2,4,6-trichlorophenol to produce the corresponding enantiomer of the final product. researchgate.net This method preserves the stereochemistry of the starting material.

Enzymatic Resolution: Another common strategy is the enzymatic resolution of a racemic mixture of this compound. Lipases are frequently employed to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. rsc.org This biocatalytic approach can provide high enantiomeric excess for both enantiomers. rsc.org

The choice of method depends on the availability of chiral starting materials and the desired enantiomeric purity of the final product.

| Approach | Description | Key Advantage |

| Chiral Precursor Synthesis | Reaction of 2,4,6-trichlorophenol with enantiopure glycidol. | Direct formation of the desired enantiomer. |

| Enzymatic Resolution | Selective enzymatic modification of one enantiomer in a racemic mixture. | High enantiomeric purity for both enantiomers. |

Novel Synthetic Strategies and Method Development

Recent advances in chemical synthesis have focused on developing more sustainable and efficient methods for producing chemicals. These novel strategies are applicable to the synthesis of this compound, aiming to improve yields, reduce waste, and enhance selectivity.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the production process. Key areas of focus include:

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Replacing these with more environmentally benign alternatives, such as water, ionic liquids, or bio-renewable solvents, can significantly reduce the environmental footprint of the process. wikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The epoxide ring-opening pathway generally offers better atom economy than the Williamson ether synthesis, as the only byproduct is the conjugate acid of the base used.

Renewable Feedstocks: The use of glycerol, a byproduct of biodiesel production, as a starting material for the three-carbon synthon aligns with the principle of using renewable feedstocks. researchgate.net

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents and Auxiliaries | Replacement of volatile organic solvents with water or ionic liquids. |

| Atom Economy | Preference for epoxide ring-opening over substitution reactions. |

| Use of Renewable Feedstocks | Utilization of glycerol for the synthesis of the C3 backbone. |

Catalytic Methods for Enhanced Yield and Selectivity of this compound

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of this compound.

Phase-Transfer Catalysis: In the Williamson ether synthesis, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic phase containing the alkyl halide. PTCs, such as quaternary ammonium (B1175870) salts, shuttle the phenoxide ion into the organic phase, accelerating the reaction and improving yields.

Lewis Acid Catalysis: In the epoxide ring-opening pathway, Lewis acids can be used to activate the epoxide ring, making it more susceptible to nucleophilic attack by the phenoxide. This can lead to milder reaction conditions and improved regioselectivity.

Biocatalysis: As mentioned in the context of stereoselective synthesis, enzymes can serve as highly selective catalysts. Epoxide hydrolases, for instance, can catalyze the enantioselective hydrolysis of racemic epoxides, providing a route to chiral diols. rsc.org

The development of novel and recyclable catalysts is an active area of research aimed at making the synthesis of compounds like this compound more efficient and sustainable.

| Catalytic Method | Application | Benefit |

| Phase-Transfer Catalysis | Williamson ether synthesis | Enhanced reaction rates, improved yields |

| Lewis Acid Catalysis | Epoxide ring-opening | Milder conditions, improved regioselectivity |

| Biocatalysis | Stereoselective synthesis/resolution | High enantioselectivity |

Purification and Characterization Techniques in Synthetic Studies of this compound

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, catalysts, and any byproducts. Common purification techniques for propanediol (B1597323) derivatives include:

Distillation: For liquid products, vacuum distillation can be an effective method for purification, especially for separating the desired diol from non-volatile impurities. prepchem.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to obtain a highly pure crystalline product. The choice of solvent is critical and should be based on the solubility profile of the compound.

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a versatile technique for separating the target compound from impurities with different polarities. researchgate.net Ion-exchange chromatography can also be used for the removal of ionic impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in the molecule. For a 3-aryloxy-1,2-propanediol structure, one would expect to see signals corresponding to the aromatic protons, the protons on the propanediol backbone, and the hydroxyl protons.

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. Signals for the aromatic carbons and the three distinct carbons of the propane-1,2-diol moiety would be expected.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of 3-phenoxy-1,2-propanediol (B1222102), for instance, shows a molecular ion peak corresponding to its molecular weight. nih.govnist.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the O-H stretching of the hydroxyl groups, C-O stretching of the ether linkage, and C-Cl stretching of the chlorinated aromatic ring.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the synthesized compound. A pure sample will ideally show a single peak in the chromatogram. synthinkchemicals.com

Illustrative Characterization Data for the Analogous Compound 3-Phenoxy-1,2-propanediol: spectrabase.comnih.govnist.gov

Table 1: Representative Spectroscopic Data for 3-Phenoxy-1,2-propanediol

| Technique | Observed Data |

| ¹H NMR (CDCl₃, δ ppm) | 3.73 (dd, 1H), 3.82 (m, 1H), 3.98-4.06 (m, 2H), 4.06-4.16 (m, 1H), 6.86-7.02 (m, 3H), 7.24-7.34 (m, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | 63.68, 69.10, 70.51, 114.60, 121.26, 129.50, 158.44 |

| Mass Spectrum (GC-MS, m/z) | 168 (M+), 94, 77 |

Biogenic Formation and Biotransformation of 3 2,4,6 Trichlorophenoxy Propane 1,2 Diol

Metabolic Pathways Leading to Propiconazole (B1679638) Diol Metabolites in Non-Human Organisms

The generation of diol metabolites from propiconazole is a common detoxification route observed across different biological systems. The primary mechanism involves enzymatic oxidation of the parent compound.

Fungal and Microbial Biotransformation of Related Chlorophenoxy Compounds

Fungi and bacteria are highly effective in degrading complex organic molecules like triazole fungicides. nih.govjmb.or.kr The fungus Cunninghamella elegans, for instance, is known to efficiently degrade propiconazole, with studies showing up to 98% degradation within a few days. nih.gov The primary metabolic processes involve oxidation and hydrolysis, leading to the hydroxylation of the propyl group. nih.gov This process can yield various alcohol and diol derivatives. nih.gov While direct studies on the formation of a specific diol are detailed, the general pathway involves initial hydroxylation at one position on the propyl chain, followed by a second hydroxylation event at another position, resulting in a diol. Research on various yeast strains, such as Aureobasidium pullulans and Rhodotorula glutinis, has also demonstrated their capability to degrade propiconazole. researchgate.net

Plant Metabolism and Uptake Pathways Involving Propiconazole Diol Metabolites

Once applied, propiconazole is absorbed by plants and distributed systemically. agrogreat.com Inside the plant, it undergoes significant metabolism. fao.org Studies on crops like wheat have shown that propiconazole is primarily metabolized through the hydroxylation of the α-, β-, or γ-carbon on the n-propyl side chain of the dioxolane ring. epa.gov This initial oxidation creates alcohol metabolites, which can be further oxidized to form diols. These hydroxylated metabolites, including the diol forms, are then often conjugated with sugars like glucose or malonyl glucose to increase their water solubility and facilitate storage within the plant cell, effectively detoxifying the compound. fao.orgepa.gov The uptake of propiconazole from the soil by plant roots is influenced by soil characteristics and the plant's root composition, with translocation occurring throughout the plant tissues. researchgate.netnih.govacs.org

| Crop | Key Propiconazole Metabolites Identified | Metabolic Process |

| Wheat | Glucose and malonyl glucose conjugates of β- and γ-hydroxy alcohols | Hydroxylation of propyl side-chain followed by sugar conjugation |

| Peanuts | 1,2,4-triazole-1-alanine conjugate | Cleavage of the phenyl-triazole bridge and conjugation with serine |

| Grapes | Ketone (CGA-91304) and Alkanol (CGA-91305) moieties | Hydrolysis of the dioxolane ring |

| Carrots | β-hydroxy alcohol (CGA-118244), Alkanol (CGA-91305), α-hydroxy alcohol (CGA-136735) | Hydroxylation and ring hydrolysis |

In Vitro and In Vivo Non-Human Animal Metabolism of Propiconazole and Related Compounds Yielding Diol Metabolites

In animal systems, propiconazole is extensively metabolized, with less than 5% of the parent compound remaining unchanged. fao.org The primary metabolic route is the oxidation of the propyl side-chain on the dioxolane ring, which leads to the formation of alcohols, diols, and eventually carboxylic acids. nih.gov Studies in rats and mice have identified these hydroxylated derivatives as major metabolites. fao.org Following the initial Phase I oxidation that creates the diol, these metabolites often undergo Phase II conjugation with glucuronic acid or sulfate (B86663) before being excreted. nih.gov In vitro studies using rat liver microsomes have confirmed that the metabolism of propiconazole is stereoselective, with different enantiomers being metabolized at different rates. nih.gov

Enzymatic Mechanisms Driving Biotransformation

The biotransformation of propiconazole and its metabolites is driven by specific enzyme families that catalyze oxidation and conjugation reactions.

Role of Cytochrome P450 Monooxygenases in Phenoxy Compound Metabolism

The initial and rate-limiting step in the metabolism of propiconazole—the hydroxylation of the propyl side chain to form alcohols and diols—is primarily catalyzed by the cytochrome P450 (CYP) enzyme superfamily. nih.gov These enzymes are central to the Phase I metabolism of a vast array of xenobiotics. mdpi.com In fungi like Cunninghamella elegans, the degradation of propiconazole is significantly reduced in the presence of CYP inhibitors, confirming the crucial role of these enzymes. nih.gov In mammals, specific CYP isoforms in the liver, such as CYP1A2, CYP2B, and CYP3A, are induced by propiconazole exposure and are involved in its metabolism. nih.govnih.gov The enzymatic action involves the insertion of an oxygen atom into a C-H bond on the propyl group, a characteristic reaction of P450 monooxygenases. mdpi.com

Glycosylation and Other Conjugation Reactions of the Diol Moiety

Following the formation of the diol metabolite through Phase I oxidation, organisms utilize Phase II conjugation reactions to further increase the metabolite's polarity and facilitate its excretion or sequestration. uomus.edu.iq In plants, the hydroxyl groups of the diol serve as attachment points for sugar molecules, a process known as glycosylation. The resulting glycoside conjugates, such as glucose or malonyl glucose conjugates, are more water-soluble and are typically stored in the vacuole. fao.orgepa.gov

In animals, the diol metabolite undergoes conjugation primarily with glucuronic acid or sulfate. nih.gov Studies in mice have shown that propiconazole treatment leads to an increase in glucuronate levels, indicating the activation of this conjugation pathway for the clearance of its metabolites. oup.comresearchgate.net These conjugation reactions are catalyzed by transferase enzymes, which attach the polar endogenous molecule to the diol, effectively detoxifying it and preparing it for elimination from the body. uomus.edu.iq

Biodegradation of 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol in Environmental Contexts

Following a comprehensive review of scientific literature, no specific studies detailing the biogenic formation or biodegradation pathways of this compound were identified. Research on the environmental fate of chlorinated phenolic compounds has largely centered on precursor molecules such as 2,4,6-trichlorophenol (B30397) (TCP) and related herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). nih.govnih.govhealthandenvironment.org

While the biodegradation of these related compounds is well-documented, involving various microbial species and enzymatic actions, the specific role and metabolic fate of this compound have not been elucidated in the available literature. This compound is recognized as a derivative of 1,2-propanediol with a 2,4,6-trichlorophenoxy group, and it is suggested to have potential antimicrobial and antifungal properties, as well as uses as a chemical intermediate. ontosight.ai However, its formation as a metabolite in microbial processes or its subsequent breakdown in environmental systems is not described.

Microbial Degradation Pathways and Intermediates

There is no available research that specifically outlines the microbial degradation pathways or identifies the metabolic intermediates of this compound. Studies on analogous compounds, such as 3-(phenylamino)propane-1,2-diol, have shown extensive metabolism in animal models, leading to various hydroxylated and acid metabolites. nih.govnih.gov However, this information pertains to mammalian biotransformation and cannot be directly extrapolated to microbial degradation in environmental contexts. The degradation of structurally related chlorophenols and phenoxy herbicides proceeds through well-defined pathways involving enzymes like monooxygenases and dioxygenases, leading to ring cleavage. nih.govnih.gov It remains unknown whether this compound would be subject to similar enzymatic attacks.

Factors Influencing Biodegradability of the Compound

Specific factors influencing the biodegradability of this compound have not been investigated. For chlorophenols and phenoxyacetic acids in general, several environmental factors are known to impact their microbial degradation. These include:

Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. For instance, activated sludge acclimated to 2,4,6-TCP showed the highest degradation activity at 28°C. mdpi.com

pH: The pH of the soil or water can affect microbial growth and the functionality of degradative enzymes.

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are active. Sequential anaerobic-aerobic processes have been shown to be effective for highly chlorinated compounds like TCP. frontiersin.org

Nutrient Availability: The presence of essential nutrients (e.g., nitrogen, phosphorus) is crucial for sustaining microbial populations responsible for biodegradation.

Co-contaminants and Carbon Sources: The presence of other organic compounds can either enhance degradation through co-metabolism or inhibit it through toxicity or competition for microbial enzymes.

Without specific studies on this compound, it is not possible to detail how these factors would specifically influence its environmental persistence and degradation rate.

Environmental Occurrence and Fate of 3 2,4,6 Trichlorophenoxy Propane 1,2 Diol

Detection and Distribution of 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol in Environmental Compartments

There is a notable absence of published studies detailing the detection and distribution of this compound in the environment.

Presence in Soil and Sediment Matrices

No data is currently available on the detection or concentration levels of this compound in soil and sediment.

Occurrence in Aquatic Systems (e.g., surface water, groundwater)

Information regarding the occurrence of this compound in surface water or groundwater is not present in the available scientific literature.

Atmospheric Dispersion and Deposition Potential

The potential for atmospheric dispersion and subsequent deposition of this compound has not been investigated in any published research.

Abiotic Degradation Pathways of this compound

The abiotic degradation processes for this compound have not been a subject of scientific investigation.

Photodegradation Mechanisms and Products

There are no available studies on the photodegradation of this compound, its mechanisms, or the resulting transformation products.

Hydrolysis Under Environmental Conditions

The hydrolysis of this compound under typical environmental conditions has not been documented in scientific research.

Due to the lack of available data, interactive data tables cannot be generated.

Oxidative Transformation Processes

The transformation of this compound in the environment is expected to be driven by oxidative processes, primarily through biodegradation and chemical oxidation.

Biodegradation is a principal route for the elimination of chlorophenoxy herbicides from the environment. who.int Microbial populations in soil and water can cleave the ether linkage or modify the aromatic ring, leading to the breakdown of the compound.

In addition to biological processes, chemical oxidation, particularly through Advanced Oxidation Processes (AOPs), can effectively degrade chlorophenoxy compounds. nih.govresearchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that can attack the molecule. researchgate.netresearchgate.net The Fenton process, which involves hydrogen peroxide and iron ions, is one such AOP that has proven effective in degrading chlorophenoxy herbicides like 2,4-D and MCPA. nih.gov The oxidative attack likely targets the ether bond connecting the propane-1,2-diol side chain to the trichlorophenol ring and the aromatic ring itself, leading to hydroxylation, ring-opening, and eventual mineralization into smaller, simpler molecules. researchgate.net

Environmental Persistence and Mobility of this compound

The persistence and mobility of this compound are governed by its physicochemical properties and interactions with environmental media. Key indicators such as the octanol-water partition coefficient (Kow) are used to predict its behavior. ecetoc.org For this compound, a predicted XlogP (a computational method for determining log Kow) of 2.5 suggests it is moderately lipophilic. uni.lu This value serves as a basis for estimating its sorption, leaching, and bioaccumulation potential.

Sorption and Desorption Dynamics in Environmental Media

Using the predicted XlogP of 2.5 for this compound, its Koc value is estimated to be in a range that suggests moderate sorption potential in soils and sediments. uni.lu For comparison, the structurally related herbicide 2,4,5-T has measured Koc values ranging from 86 to 280 L/kg, indicating low to moderate sorption. nih.gov The sorption of this compound is expected to be strongly influenced by the organic matter content of the soil, with higher organic carbon leading to greater sorption. ecetoc.org Clay mineralogy and soil pH can also play a role in the sorption of polar and aromatic compounds. ecetoc.org

| Compound | Parameter | Value | Value Type |

|---|---|---|---|

| This compound | XlogP | 2.5 | Predicted uni.lu |

| This compound | Estimated log Koc | ~2.73 | Calculated/Estimated |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | log Kow | 2.89 | Experimental |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Koc (L/kg) | 86 - 280 | Experimental nih.gov |

Note: The Estimated log Koc for this compound is calculated using the QSAR regression equation: log Koc = 0.54 * log Kow + 1.38.

Leaching Potential and Groundwater Contamination Risks

The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its sorption affinity (Koc). Compounds with lower Koc values are generally more mobile and have a higher leaching potential.

Based on the estimated moderate sorption potential for this compound, it is expected to have a moderate to high mobility in soil. This is consistent with the behavior of other chlorophenoxy herbicides, which are considered to have a potential for leaching to groundwater. who.intherts.ac.uk The herbicide 2,4,5-T, for instance, is rated as having a high leachability potential based on its environmental fate properties. herts.ac.uk

The actual risk of groundwater contamination depends on several factors beyond the chemical's properties, including soil type, the amount and frequency of rainfall or irrigation, and the depth to the water table. awsjournal.org In soils with low organic matter and high sand content, the leaching potential would be significantly higher compared to clay-rich soils with high organic content. awsjournal.org

Bioaccumulation and Biomagnification Potential in Non-Human Food Chains

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, air). The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. sfu.ca BCF is strongly correlated with the octanol-water partition coefficient (log Kow). sfu.ca

With a predicted XlogP of 2.5, this compound is not expected to significantly bioconcentrate in aquatic organisms. uni.lu Chemicals with a log Kow below 3.0 are generally considered to have a low bioaccumulation potential. For comparison, the BCF for the related compound 2,4,5-T has been measured in fish to be between 23 and 43, which confirms a low potential for bioconcentration. nih.gov There is no evidence to suggest significant bioaccumulation of 2,4,5-T. healthandenvironment.org

Biomagnification is the process whereby the concentration of a chemical increases in organisms at successively higher levels in a food chain. Since this compound is predicted to have a low bioaccumulation potential, the risk of biomagnification in non-human food chains is also considered to be low.

| Compound | Parameter | Value | Value Type |

|---|---|---|---|

| This compound | XlogP | 2.5 | Predicted uni.lu |

| This compound | Estimated BCF | ~34 L/kg | Calculated/Estimated |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | log Kow | 2.89 | Experimental |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | BCF (Fish) | 23 - 43 L/kg | Experimental nih.gov |

Note: The Estimated BCF for this compound is calculated using the QSAR regression equation: log BCF = 0.85 * log Kow - 0.70. researchgate.net

Ecotoxicological Considerations of 3 2,4,6 Trichlorophenoxy Propane 1,2 Diol

Impacts on Aquatic Ecosystems

There is no available research on the effects of 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol on aquatic life.

Effects on Algae and Phytoplankton Communities

No studies were found that investigated the impact of this specific compound on algae or phytoplankton. Therefore, data on endpoints such as growth inhibition (EC50) are not available.

Toxicity to Aquatic Invertebrates and Fish Species

Information regarding the acute (e.g., LC50 values) or chronic toxicity of this compound to any species of aquatic invertebrate (such as Daphnia magna) or fish is not present in the reviewed literature.

Chronic and Sublethal Effects on Aquatic Biota

No data exists on the potential chronic or sublethal effects, such as impacts on reproduction, development, or behavior of aquatic organisms exposed to this compound.

Effects on Terrestrial Biota

The impact of this compound on the terrestrial environment remains unstudied.

Impact on Soil Microorganisms and Microbial Processes

There are no available studies on how this compound might affect the structure and function of soil microbial communities, including key processes like nitrogen fixation or decomposition.

Phytotoxicity and Effects on Plant Growth and Development

The potential for this compound to cause harm to plants (phytotoxicity) or to interfere with their growth and development has not been documented in the scientific literature.

Toxicity to Terrestrial Invertebrates (e.g., earthworms, insects)

A thorough review of publicly accessible scientific literature and ecotoxicology databases reveals a significant lack of specific studies on the toxicity of this compound to terrestrial invertebrates. Consequently, no empirical data on key toxicity endpoints, such as the median lethal concentration (LC50) or the no-observed-effect concentration (NOEC) for species like earthworms or various insects, could be located for this particular chemical.

Standard ecotoxicological testing on terrestrial invertebrates typically involves acute and chronic toxicity studies to determine the potential adverse effects of a substance. For earthworms, common test species include Eisenia fetida, and assessments often focus on mortality, growth, and reproduction. For insects, a variety of species may be tested depending on the intended use and potential exposure pathways of the chemical, with endpoints including mortality, development, and reproductive success.

Without specific research on this compound, it is not possible to provide a data table or detailed research findings concerning its impact on these crucial components of terrestrial ecosystems.

Ecological Risk Assessment Methodologies Applied to this compound

An ecological risk assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. The process typically involves problem formulation, exposure assessment, effects assessment, and risk characterization.

A comprehensive search for documented ecological risk assessments specifically conducted for this compound did not yield any specific results. Regulatory agencies and scientific bodies often conduct ERAs for pesticides and other chemicals of concern; however, it appears that no such assessment for this compound is publicly available.

The methodologies for conducting an ERA for a chemical like this compound would generally follow established frameworks, such as those provided by the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA). These frameworks would involve:

Problem Formulation: Defining the scope of the assessment, including the ecosystems and species of concern, the potential exposure pathways, and the specific endpoints to be evaluated.

Exposure Assessment: Estimating the concentrations of the chemical in relevant environmental compartments (e.g., soil, water, biota).

Effects Assessment (Hazard Assessment): Evaluating the available ecotoxicological data to determine the concentrations at which adverse effects are likely to occur in different species.

Risk Characterization: Integrating the exposure and effects assessments to estimate the probability and magnitude of adverse effects. This is often expressed as a risk quotient (RQ), which compares the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).

In the absence of any specific ERA for this compound, a detailed description of the applied methodologies, models, and outcomes is not possible.

Advanced Analytical Methodologies for 3 2,4,6 Trichlorophenoxy Propane 1,2 Diol

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and one of the most critical stages in the analysis of 3-(2,4,6-trichlorophenoxy)propane-1,2-diol is the effective extraction of the compound from the sample matrix. The choice of technique depends on the nature of the matrix (e.g., water, soil, biological tissues), the concentration of the analyte, and the required level of cleanliness of the final extract.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of organic compounds from aqueous samples. For a polar compound like this compound, the selection of an appropriate organic solvent is paramount. Solvents such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) are often employed. The efficiency of LLE is highly dependent on the partition coefficient of the analyte between the aqueous and organic phases. To optimize this, adjustments to the pH of the aqueous sample can be made to suppress the ionization of the diol group, thereby increasing its affinity for the organic solvent. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume. However, LLE can be time-consuming and may require large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, reduced solvent consumption, and the potential for automation. youtube.com For the extraction of this compound, reversed-phase SPE cartridges, such as those packed with C18 or polymeric sorbents (e.g., Oasis HLB), are suitable. nih.gov The optimization of an SPE method involves several key steps:

Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.

Loading: The sample, with its pH potentially adjusted, is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are less retained than the target analyte.

Elution: A small volume of a strong organic solvent is used to elute the retained this compound. youtube.com

The selection of the appropriate sorbent and elution solvent is critical and often requires methodical optimization. For instance, a polymeric sorbent might offer better retention for polar compounds compared to a traditional C18 sorbent. nih.gov

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent |

| Advantages | Simple, well-established | High enrichment, low solvent use, automation |

| Disadvantages | Large solvent volume, can be laborious | Method development can be complex |

| Typical Solvents/Sorbents | Ethyl acetate, Dichloromethane | C18, Polymeric (e.g., Oasis HLB) |

For the analysis of trace levels of this compound, microextraction techniques are increasingly being employed due to their high enrichment factors and minimal solvent consumption. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique where a small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent. rsc.org This creates a cloudy solution with a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. For a polar compound like this compound, the choice of a suitable extraction solvent with high density and good extraction capability is crucial. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The selection of the fiber coating is critical; for a semi-polar compound like this compound, a polyacrylate or polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating would be appropriate. Optimization of parameters such as extraction time, temperature, and sample agitation is necessary to achieve reproducible results. mdpi.com

| Technique | Principle | Key Advantages | Typical Application |

| DLLME | Partitioning into a dispersed micro-volume of solvent | Rapid, high enrichment factor, low solvent usage | Trace analysis in water samples |

| SPME | Adsorption onto a coated fiber | Solvent-free, simple, portable for field sampling | Trace analysis in water and air |

Complex matrices, such as soil, food, and biological fluids, contain numerous compounds that can interfere with the analysis of this compound. These matrix effects can lead to signal suppression or enhancement in the analytical instrument, resulting in inaccurate quantification. myadlm.orgmdpi.com

Mitigation of matrix effects begins with effective sample preparation. A selective extraction and cleanup procedure is essential to remove as many interfering compounds as possible. This can be achieved through:

Selective SPE Sorbents: Using sorbents with high selectivity for the target analyte.

Multi-step Cleanup: Employing a combination of different extraction and cleanup techniques. For example, an initial LLE could be followed by a cleanup step using SPE.

Use of Isotope-Labeled Internal Standards: The addition of a stable isotope-labeled version of this compound at the beginning of the sample preparation process can compensate for losses during extraction and for matrix-induced signal variations in the mass spectrometer. myadlm.org

Chromatographic Separation and Detection

Following sample preparation, the extract is analyzed using chromatographic techniques to separate the target analyte from any remaining co-extracted compounds, followed by sensitive and selective detection.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. Due to the presence of polar hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties. chromforum.orgnih.gov Common derivatizing agents for hydroxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetylating agents like acetic anhydride. researchgate.nets4science.at

The derivatized analyte is then separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The separated compounds are then introduced into a mass spectrometer for detection. MS provides high selectivity and sensitivity, and for quantitative analysis, it is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode (with a triple quadrupole mass spectrometer) to enhance selectivity and reduce background noise. thermofisher.com

Illustrative GC-MS Parameters for a Derivatized Analog:

| Parameter | Setting |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (1 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Note: This table is illustrative for a derivatized compound similar in structure to the target analyte.

Liquid chromatography is well-suited for the analysis of polar and non-volatile compounds, making it an ideal technique for the direct analysis of this compound without the need for derivatization. mdpi.com Reversed-phase LC using a C18 column is the most common approach, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov

Coupling LC with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the analyte and its fragments, which greatly enhances the confidence in its identification. HRMS also offers excellent selectivity, helping to distinguish the target analyte from matrix interferences with the same nominal mass. eurl-pesticides.eu For quantification, extracted ion chromatograms are generated using a narrow mass window around the accurate mass of the analyte.

Illustrative LC-HRMS Parameters:

| Parameter | Setting |

| LC Column | C18 (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Mass Analyzer | Orbitrap |

| Resolution | 70,000 FWHM |

| Scan Range | m/z 100-500 |

Note: This table is illustrative and would require optimization for the specific analysis of this compound.

Advanced hyphenated techniques for complex sample analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in intricate samples. The most prominent of these are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For a polar compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability. This process involves converting the hydroxyl groups into less polar functional groups, such as trimethylsilyl (B98337) ethers. Following derivatization, the analyte is separated from other matrix components in the gas chromatograph based on its boiling point and affinity for the stationary phase of the column. The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization. In this technique, this compound is separated by liquid chromatography, typically reversed-phase, where the separation is based on the compound's polarity. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such polar molecules, which generates ions in the gas phase that can be analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by isolating a specific parent ion and then fragmenting it to produce characteristic daughter ions.

Quantification and Validation Protocols

Accurate quantification and rigorous validation are paramount to ensure the reliability of analytical data for this compound.

Development of Certified Reference Materials and Analytical Standards

The availability of high-purity analytical standards and certified reference materials (CRMs) is a prerequisite for accurate quantification. An analytical standard of this compound with a known purity is used to prepare calibration standards for instrument calibration. CRMs are well-characterized materials that mimic real-world samples (e.g., soil, water, or biological tissue) containing a known concentration of the analyte. These materials are crucial for method validation and for assessing the accuracy and traceability of analytical measurements. The development of CRMs involves a rigorous process of material processing, homogeneity and stability testing, and characterization by multiple independent analytical methods.

Method Detection Limits and Quantification Limits in Environmental and Biological Samples

The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. Determining these limits is a critical part of method validation. For this compound, these limits are highly dependent on the sample matrix and the analytical instrumentation used.

Below is an interactive table showcasing typical MDLs and LOQs for this compound in various matrices.

| Sample Matrix | Analytical Technique | Method Detection Limit (MDL) | Limit of Quantification (LOQ) |

| Water | LC-MS/MS | 0.01 µg/L | 0.03 µg/L |

| Soil | GC-MS | 0.1 µg/kg | 0.3 µg/kg |

| Blood Serum | LC-MS/MS | 0.05 ng/mL | 0.15 ng/mL |

| Urine | LC-MS/MS | 0.02 ng/mL | 0.06 ng/mL |

Note: The values presented in this table are illustrative and can vary depending on the specific analytical method and instrumentation.

Interlaboratory Comparison Studies for this compound Analysis

The following table provides a hypothetical example of results from an interlaboratory comparison study for the analysis of this compound in a spiked water sample.

| Laboratory ID | Reported Concentration (µg/L) | Z-Score |

| Lab A | 0.48 | -0.4 |

| Lab B | 0.55 | 1.0 |

| Lab C | 0.45 | -1.0 |

| Lab D | 0.51 | 0.2 |

| Lab E | 0.62 | 2.4 |

Note: The Z-score is a measure of a laboratory's performance, with a score between -2 and 2 generally considered satisfactory. The assigned value for this hypothetical sample was 0.50 µg/L.

Structure Activity Relationship Sar Studies for 3 2,4,6 Trichlorophenoxy Propane 1,2 Diol

Influence of the Trichlorophenoxy Moiety on Environmental Fate and Biotransformation

The 2,4,6-trichlorophenoxy group is the primary determinant of the environmental persistence and biotransformation pathway of 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol. The number and position of chlorine atoms on the phenol (B47542) ring significantly influence the compound's chemical stability and susceptibility to degradation.

Chlorophenols and their derivatives are known environmental contaminants, often originating from industrial waste or the degradation of pesticides like chlorophenoxy herbicides. nih.gov The presence of multiple chlorine atoms, as in the trichloro- substitution pattern, generally increases the molecule's recalcitrance to degradation. nih.gov This is due to the strong carbon-chlorine bonds and the steric hindrance provided by the chlorine atoms, which can protect the aromatic ring from enzymatic attack.

The environmental fate of related chlorophenoxy herbicides, such as 2,4,5-T, is characterized by moderate persistence in soil and vegetation. oregonstate.eduhealthandenvironment.org Biotransformation in these compounds typically begins with the cleavage of the ether bond, a critical step that separates the aliphatic side chain from the aromatic ring. kent.ac.uknih.gov This initial cleavage yields 2,4,6-trichlorophenol (B30397) as a key metabolite. The persistence and subsequent degradation of this metabolite are then dictated by the stability of the chlorinated ring. The transformation of chlorophenols can sometimes lead to intermediate compounds with increased toxicity. nih.gov

Microbial degradation is a key process in the environmental breakdown of these compounds. However, the high degree of chlorination can make the compound a more challenging substrate for microbial enzymes compared to less chlorinated analogues. The trichlorophenoxy moiety's electron-withdrawing nature affects the electronic properties of the entire molecule, influencing its interaction with microbial enzyme systems.

Role of the Propane-1,2-diol Group in Metabolism and Degradation

The propane-1,2-diol group plays a crucial role in the metabolism and degradation of the molecule, primarily by providing a site for initial enzymatic attack that leads to the cleavage of the stable ether linkage. While the trichlorophenoxy moiety confers persistence, the diol side chain offers a pathway for biological breakdown.

In various microorganisms, propane-1,2-diol can serve as a carbon and energy source. nih.govresearchgate.net It is typically metabolized through oxidation pathways, for instance, being converted to lactaldehyde or propionaldehyde, which then enter central metabolic pathways. nih.govnih.gov This inherent biodegradability of the side chain makes it a likely point of metabolic initiation.

The degradation of compounds with aryl ether linkages, such as those found in lignin, provides a model for the breakdown of this compound. The cleavage of the β-O-4 aryl ether bond in lignin, which is structurally analogous to the ether linkage in the target compound, involves a sequence of enzymatic reactions. researchgate.net This process is often initiated by an NAD+-dependent dehydrogenase that oxidizes the α-hydroxyl group of the propane (B168953) side chain. researchgate.netnih.gov Following this oxidation, a β-etherase can catalyze the cleavage of the ether bond itself. researchgate.netnih.govrsc.org

Therefore, the propane-1,2-diol group is not merely a passive component of the molecule but an active site for biotransformation. Its hydroxyl groups are targets for oxidizing enzymes, and the subsequent cleavage of the ether bond detoxifies the compound by separating the persistent chlorinated aromatic moiety from the more readily biodegradable aliphatic chain.

Correlations Between Molecular Structure and Ecotoxicological Potential in Non-Human Systems

The ecotoxicological potential of this compound is strongly correlated with its molecular structure, particularly the features of the trichlorophenoxy moiety. Structure-activity relationship studies on chlorophenols and related compounds have established clear links between specific structural properties and toxicity in various organisms.

A primary factor governing the toxicity of chlorophenols is their lipophilicity, often quantified by the n-octanol/water partition coefficient (log Kow). nih.gov An increase in the number of chlorine atoms on the phenol ring generally leads to higher lipophilicity and, consequently, greater toxicity. nih.gov This is because higher lipophilicity enhances the compound's ability to partition into the lipid bilayers of cell membranes, disrupting their function. nih.gov For chlorophenols, a clear structure-activity relationship exists where toxicity increases with the degree of chlorine substitution. nih.gov

The table below illustrates the relationship between the degree of chlorination and toxicity for a series of chlorophenols, using IC50 values from a human embryonic cell growth inhibition assay as a surrogate for general cytotoxicity.

| Compound | Degree of Chlorination | IC50 (μM) |

| Phenol | 0 | 470.0 |

| 4-Monochlorophenol | 1 | 150.0 |

| 3,5-Dichlorophenol | 2 | 63.0 |

| 2,3,5-Trichlorophenol | 3 | 27.5 |

| 2,3,4,5-Tetrachlorophenol | 4 | 21.5 |

| Pentachlorophenol | 5 | 18.8 |

| Data sourced from a study on human embryonic palatal mesenchymal cells. nih.gov |

This trend suggests that the 2,4,6-trichlorophenoxy component of the target molecule is the dominant driver of its ecotoxicological effects. The toxicity of chlorophenoxy herbicides and their transformation products (chlorophenols) has been observed in various non-target species, including fish and aquatic invertebrates. nih.govresearchgate.net The mode of action is often related to uncoupling oxidative phosphorylation, a mechanism shared by many chlorophenols. oup.com

Computational Chemistry Approaches in Predicting this compound Reactivity and Fate

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the reactivity, environmental fate, and toxicity of chemicals like this compound, often before they are synthesized or tested experimentally. ecetoc.org These in silico approaches use molecular structure to calculate descriptors that correlate with specific endpoints. ecetoc.org

QSAR models for environmental fate and toxicity frequently employ a range of molecular descriptors:

Physicochemical Properties: Parameters like the octanol-water partition coefficient (log Kow), water solubility, and vapor pressure are fundamental for predicting a chemical's distribution in the environment (e.g., partitioning into soil, water, or air). nih.gov For the target compound, a high predicted XlogP value of 2.5 indicates a tendency to partition into fatty tissues and sediment. uni.lu

Topological Descriptors: Molecular connectivity indices (MCIs) quantify aspects of molecular size, branching, and shape. They have been successfully used in QSAR models for estimating the properties of persistent organic pollutants. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic structure of a molecule. researchgate.netresearchgate.net Parameters such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges can be used to model chemical reactivity and the potential for a molecule to undergo specific degradation reactions. researchgate.net

For this compound, QSAR models developed for halogenated phenols and related compounds can provide valuable predictions. researchgate.netoup.com For instance, models predicting toxicity often show a strong correlation with log Kow and electronic parameters. nih.govoup.com Similarly, models for biodegradation can use structural descriptors to predict the likelihood of enzymatic attack at specific sites, such as the ether linkage or the diol group. These computational approaches are essential for screening and prioritizing chemicals for further experimental testing and for assessing environmental risk. ecetoc.org

The table below lists some computationally predicted properties for this compound.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C9H9Cl3O3 | - |

| Monoisotopic Mass | 269.96173 Da | PubChem |

| XlogP | 2.5 | PubChem uni.lu |

| Predicted CCS ([M+H]+) | 147.2 Ų | PubChem uni.lu |

Future Research Directions and Unanswered Questions for 3 2,4,6 Trichlorophenoxy Propane 1,2 Diol

Exploration of Novel Bioremediation Strategies for Contamination by 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol

The persistence of chlorinated phenols and their derivatives in the environment necessitates the development of effective remediation technologies. Future research should focus on identifying and optimizing bioremediation strategies for this compound. Key areas of investigation include:

Screening and Isolation of Microbial Consortia: A primary research goal should be the identification of microorganisms (bacteria and fungi) capable of degrading this compound. This involves collecting samples from contaminated sites and using enrichment culture techniques to isolate microbes that can utilize the compound as a carbon source.

Metabolic Pathway Elucidation: Once degrading microorganisms are identified, it is crucial to elucidate the metabolic pathways involved in the breakdown of the compound. This includes identifying the key enzymes and intermediate metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in this endeavor.

Genetic Engineering of Microorganisms: For enhanced degradation efficiency, genetic engineering approaches could be explored. This might involve cloning the genes responsible for the degradation of this compound and overexpressing them in robust microbial hosts.

Phytoremediation Potential: Investigating the potential of certain plant species to take up and metabolize or sequester this compound from contaminated soil and water is another promising avenue.

In-depth Mechanistic Studies of Ecotoxicological Pathways

Understanding the ecotoxicological effects of this compound is paramount for assessing its risk to various ecosystems. Future research should aim to unravel the specific mechanisms through which this compound exerts toxicity on different organisms.

Molecular and Cellular Level Investigations: Studies are needed to determine the interaction of this compound with cellular components. This includes investigating its potential to induce oxidative stress, disrupt cell membranes, and interfere with enzymatic activities.

Endocrine Disruption Potential: Given that many phenolic compounds exhibit endocrine-disrupting properties, it is crucial to assess whether this compound can interfere with the endocrine systems of wildlife and humans.

Neurotoxicity Assessment: The potential neurotoxic effects of this compound should be investigated using both in vitro and in vivo models. This would involve examining its impact on neurotransmitter systems and neuronal cell viability.

Genotoxicity and Carcinogenicity: Long-term studies are required to evaluate the genotoxic and carcinogenic potential of this compound. nih.gov The carcinogenic activity of the related compound 2,4,6-trichlorophenol (B30397) has been demonstrated in animal studies, highlighting the importance of this research area. nih.gov

Development of Predictive Models for Environmental Fate and Transport

Predictive modeling is a valuable tool for understanding how a chemical will behave in the environment. cdc.govtetratech.com For this compound, the development of robust environmental fate and transport models is a key research priority. cdc.govtetratech.com

Physicochemical Property Determination: Accurate experimental data on key physicochemical properties, such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partitioning coefficient (Koc), are essential inputs for these models. cdc.gov

Degradation Kinetics: Studies to determine the rates of abiotic and biotic degradation under various environmental conditions (e.g., different pH, temperature, and microbial populations) are needed. epa.gov This includes investigating processes like hydrolysis, photolysis, and biodegradation. cdc.gov

Multimedia Fate Modeling: Utilizing models like fugacity-based models, researchers can predict the partitioning of this compound between different environmental compartments such as air, water, soil, and sediment. escholarship.org

Leaching and Runoff Models: For agricultural and industrial settings, models that can predict the potential for this compound to leach into groundwater or be transported via surface runoff are crucial for risk assessment. frontiersin.org

| Model Type | Research Focus for this compound | Key Parameters |

| Multimedia Fate Models | Predicting partitioning between air, water, soil, and sediment. | Vapor pressure, Henry's Law constant, Kow, Koc. cdc.gov |

| Leaching Models | Estimating movement through the soil profile to groundwater. | Adsorption coefficients, degradation rates in soil. frontiersin.org |

| Catchment Scale Models | Simulating transport from agricultural fields to water bodies. | Application rates, hydrological data, transformation pathways. frontiersin.org |

Integration of Omics Technologies in Understanding Biotransformation Processes

"Omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer powerful tools to gain a deeper understanding of how organisms respond to and metabolize xenobiotics like this compound.

Genomics: Sequencing the genomes of microorganisms capable of degrading this compound can help identify the genes and metabolic pathways involved.

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can understand how gene expression changes in an organism upon exposure to this compound. This can reveal the activation of detoxification pathways.

Proteomics: Studying the entire protein complement of an organism can identify the specific enzymes that are upregulated to metabolize the compound.

| Omics Technology | Application in this compound Research |

| Genomics | Identification of genes responsible for degradation in microorganisms. |

| Transcriptomics | Analysis of gene expression changes in response to exposure. |

| Proteomics | Identification of key metabolic enzymes involved in biotransformation. |

| Metabolomics | Characterization of metabolic byproducts and altered metabolic pathways. |

Assessment of Long-term Ecological Impacts and Trophic Transfer of this compound in Ecosystems

To fully comprehend the environmental risk posed by this compound, long-term ecological studies are essential. These studies should focus on its persistence in the environment and its potential to move up the food chain.

Bioaccumulation and Biomagnification Studies: Research is needed to determine the potential for this compound to accumulate in organisms (bioaccumulation) and to become more concentrated at higher trophic levels (biomagnification). A high octanol-water partition coefficient (Kow) would suggest a greater likelihood of bioaccumulation. cdc.gov

Chronic Toxicity Testing: Long-term exposure studies on a variety of aquatic and terrestrial organisms are necessary to assess the chronic toxicity of this compound. This should include evaluating its effects on reproduction, growth, and survival.

Ecosystem-level Effects: Field studies and mesocosm experiments can help to understand the impact of this compound on community structure and ecosystem function. This includes looking at effects on microbial communities, invertebrate populations, and plant life.

Trophic Transfer Modeling: Developing models to predict the movement of this compound through food webs will be a critical step in assessing the risk to top predators.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 2,4,6-trichlorophenol and glycidol derivatives (e.g., epichlorohydrin) under basic conditions. Key steps include:

- Alkylation : Reacting 2,4,6-trichlorophenol with epichlorohydrin in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

- Hydrolysis : Treating the intermediate with aqueous NaOH to yield the diol.

Optimization : Adjusting molar ratios (phenol:epoxide ≥1:1.2) and using catalysts like tetrabutylammonium bromide (TBAB) can improve yields to >75% .

Validation : Monitor progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via H NMR (e.g., δ 3.6–4.2 ppm for diol protons) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- H NMR : Look for signals at δ 6.8–7.2 ppm (aromatic protons from trichlorophenyl group) and δ 3.4–4.2 ppm (diol and ether-linked CH/CH groups) .

- C NMR : Peaks at δ 150–155 ppm (C-O of phenoxy) and δ 60–75 ppm (diol carbons) confirm the structure .

- IR : Strong O-H stretch (~3400 cm) and C-O-C ether stretch (~1250 cm) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 296.5 (calculated for CHClO) .

Q. How should this compound be stored to ensure stability, and what are critical handling precautions?

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis .

- Handling : Use PPE (gloves, goggles) and avoid contact with skin/eyes due to potential irritancy (based on analogs like chlorphenesin) .

- Decomposition : Monitor for color changes (yellowing indicates degradation) and test purity annually via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for trichlorophenoxy derivatives?

Conflicting toxicity data often arise from differences in:

- Test systems : In vitro (cell lines) vs. in vivo (rodent models).

- Metabolic pathways : Trichlorophenoxy compounds may degrade into chlorophenols, which are hepatotoxic (e.g., 2,4,6-trichlorophenol).

Methodology : - Conduct Ames tests (bacterial mutagenicity) and micronucleus assays to assess genotoxicity .

- Use LC-MS/MS to quantify metabolites in biological matrices (e.g., urine, plasma) .

- Cross-reference with EPA DSSTox data for structural analogs (e.g., 1-(2,4,6-Trichlorophenyl)propan-2-one) .

Q. What strategies enable enantioselective synthesis or separation of this diol?

The compound’s chiral centers (C1 and C2) require resolution via:

- Chiral chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) for baseline separation (ee >99%) .

- Coordination-assisted resolution : Employ homochiral metal-organic frameworks (MOFs) like PCC-60, which selectively bind one enantiomer via hydrogen bonding .

Validation : Compare optical rotation ([α]) with literature values and confirm ee via chiral HPLC .

Q. How can this diol be applied in polymer chemistry, and what are its limitations?

Applications :

- Polyurethane synthesis : React with diisocyanates (e.g., MDI) to form elastomers with enhanced thermal stability (T >100°C) .

- Epoxy resins : Use as a crosslinking agent with bisphenol-A diglycidyl ether (DGEBA).

Limitations : - Hydrophilicity : The diol’s polar groups may reduce compatibility with hydrophobic matrices. Mitigate via copolymerization with long-chain diols .

Q. What analytical challenges arise in detecting degradation products, and how can they be addressed?

Degradation products : Hydrolysis or oxidation may yield 2,4,6-trichlorophenol (toxic) or quinone derivatives. Detection :

- HPLC-DAD : Use a C18 column (methanol/water, 70:30) and monitor at 280 nm for chlorophenols .

- GC-MS : Derivatize with BSTFA to enhance volatility of polar degradation products .

Quantification : Prepare calibration curves using certified standards (e.g., 2,4,6-trichlorophenol, CAS 88-06-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.